Cas no 1258640-68-4 (5-amino-6,6,6-trifluorohexanoic acid)

5-Amino-6,6,6-trifluorohexanoic acid is a fluorinated amino acid derivative with a six-carbon backbone, featuring a terminal amino group and a trifluoromethyl substituent at the 6-position. This compound is of interest in medicinal chemistry and peptide research due to the unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity. The presence of both amino and carboxyl functionalities allows for incorporation into peptide chains or further derivatization. Its structural features make it a valuable intermediate for designing bioactive molecules, particularly in the development of enzyme inhibitors or fluorinated analogs of natural amino acids. The compound is typically handled under standard laboratory conditions.
5-amino-6,6,6-trifluorohexanoic acid structure
1258640-68-4 structure
Product Name:5-amino-6,6,6-trifluorohexanoic acid
CAS No:1258640-68-4
MF:C6H10F3NO2
MW:185.144312381744
MDL:MFCD17480511
CID:5207087
Update Time:2025-06-08

5-amino-6,6,6-trifluorohexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-amino-6,6,6-trifluorohexanoic acid
    • 5-amino-6,6,6-trifluorohexanoicacid
    • Hexanoic acid, 5-amino-6,6,6-trifluoro-
    • MDL: MFCD17480511
    • Inchi: 1S/C6H10F3NO2/c7-6(8,9)4(10)2-1-3-5(11)12/h4H,1-3,10H2,(H,11,12)
    • InChI Key: FIHCREFFHDZYSO-UHFFFAOYSA-N
    • SMILES: FC(C(CCCC(=O)O)N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 157
  • XLogP3: -1.6
  • Topological Polar Surface Area: 63.3

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Additional information on 5-amino-6,6,6-trifluorohexanoic acid

Recent Advances in the Study of 5-amino-6,6,6-trifluorohexanoic acid (CAS: 1258640-68-4) in Chemical Biology and Pharmaceutical Research

5-amino-6,6,6-trifluorohexanoic acid (CAS: 1258640-68-4) is a fluorinated amino acid derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its trifluoromethyl group, exhibits unique physicochemical properties that make it a valuable building block for drug design and development. Recent studies have explored its utility in peptide synthesis, enzyme inhibition, and as a modulator of protein-protein interactions.

One of the key areas of research involving 5-amino-6,6,6-trifluorohexanoic acid is its role in the development of protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that incorporating this compound into peptide-based inhibitors significantly enhanced their binding affinity and selectivity for target proteases. The trifluoromethyl group was found to contribute to improved metabolic stability and reduced susceptibility to enzymatic degradation, making it a promising candidate for therapeutic applications.

In addition to its use in protease inhibition, 5-amino-6,6,6-trifluorohexanoic acid has been investigated for its potential in modulating protein-protein interactions (PPIs). A recent preprint on bioRxiv highlighted its incorporation into small-molecule PPI inhibitors, where the fluorinated side chain was shown to enhance hydrophobic interactions with target proteins. This finding opens new avenues for the design of PPI modulators, particularly in the context of challenging targets such as those involved in cancer and neurodegenerative diseases.

The synthetic accessibility of 5-amino-6,6,6-trifluorohexanoic acid has also been a focus of recent research. A 2024 publication in Organic Letters described an optimized synthetic route that improves yield and scalability, addressing previous challenges in large-scale production. This advancement is critical for enabling further preclinical and clinical studies, as it ensures a reliable supply of the compound for research and development purposes.

Looking ahead, the unique properties of 5-amino-6,6,6-trifluorohexanoic acid (CAS: 1258640-68-4) position it as a versatile tool in chemical biology and drug discovery. Ongoing studies are exploring its potential in other areas, such as imaging probes and bioconjugation strategies. As research continues to uncover its full range of applications, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.

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